molecular formula C12H13NO4S B166467 Oxycarboxine CAS No. 5259-88-1

Oxycarboxine

Cat. No. B166467
CAS RN: 5259-88-1
M. Wt: 267.3 g/mol
InChI Key: AMEKQAFGQBKLKX-UHFFFAOYSA-N
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Description

Oxycarboxin is an organic chemical used in agriculture to protect crops from fungal diseases . It was first marketed by Uniroyal in 1969 under the brand name Plantvax . The compound is an anilide which combines a heterocyclic acid with aniline to give an inhibitor of succinate dehydrogenase (SDHI) .


Synthesis Analysis

Oxycarboxin was first synthesized by the oxidation of carboxin, as disclosed in patents filed by Uniroyal . Ethyl 2-chloroacetoacetate is treated with 2-mercaptoethanol and base, followed by cyclisation and water removal under acidic conditions. The resultant ethyl ester of the 1,4-oxathiine heterocycle is then formed into an amide with aniline using standard conditions via the carboxylic acid and acid chloride. This gives carboxin in high overall yield . The synthesis is completed by treatment with 30% hydrogen peroxide in acetic acid .


Molecular Structure Analysis

The molecular formula of Oxycarboxin is C12H13NO4S . Its molecular weight is 267.301 g/mol . The IUPAC name for Oxycarboxin is 6-Methyl-4,4-dioxo-N-phenyl-3,4-dihydro-2H-1,4λ6-oxathiine-5-carboxamide .


Chemical Reactions Analysis

Oxycarboxin is an anilide obtained by formal condensation of the amino group of aniline with the carboxy group of 2-methyl-5,6-dihydro-4,4-dioxo-1,4-oxathiine-3-carboxylic acid .


Physical And Chemical Properties Analysis

Oxycarboxin has a melting point of 120 °C (248 °F; 393 K) . It has moderate solubility in water and is also soluble in acetone, DMF, ethanol, and methanol .

Scientific Research Applications

Electrochemical Determination

Oxycarboxin can be quantitatively determined using electrochemical methods. A study by Leniart et al. (2018) introduced an electrochemical procedure for oxycarboxin determination at a glassy carbon electrode and a glassy carbon electrode modified with multi-walled carbon nanotubes. This method, based on square wave adsorptive stripping voltammetry, was applied for oxycarboxin detection in real samples like river water (Leniart et al., 2018).

First Electrochemical Study

Another study by Brycht et al. (2017) demonstrated the utility of a boron-doped diamond electrode for oxycarboxin determination. This was the first time square-wave voltammetry was used in quantitative determination of oxycarboxin, showcasing its effectiveness and sensitivity (Brycht et al., 2017).

Environmental Impact Analysis

Oxycarboxin's environmental fate and impact have been studied. Brambilla et al. (2007) described a methodology to study the environmental fate of oxytetracycline, a compound similar to oxycarboxin, in arable land used for animal feeding. This study highlighted the potential environmental reservoirs of such compounds (Brambilla et al., 2007).

Residue and Risk Assessment

A method was developed by Wei et al. (2019) to determine fungicide carboxin and its metabolites, including oxycarboxin, in peanut samples. This study evaluated the chronic dietary risk of carboxin, providing insights into the potential health impacts of its residues (Wei et al., 2019).

Water Treatment and Biodegradation Studies

Kaiser et al. (2014) investigated the biodegradation of oxcarbazepine, a derivative of oxycarboxin, in wastewater treatment. This study highlighted the transformation pathways and potential environmental impacts of these pharmaceuticals and their metabolites (Kaiser et al., 2014).

Mechanisms of Action

Ambrósio et al. (2002) focused on the mechanisms of action of carbamazepine and its derivatives, including oxcarbazepine. This review provided a comprehensive understanding of the pharmacological effects of these compounds (Ambrósio et al., 2002).

Ozonation Process and Toxicity

Wang et al. (2018) conducted a study on oxcarbazepine ozonation, focusing on the transformation mechanism and potential toxicity. This research provides valuable insights into the environmental processing and safety considerations of oxcarbazepine and related compounds (Wang et al., 2018).

Safety And Hazards

Oxycarboxin is classified as Acute toxicity, Oral (Category 4), and Long-term (chronic) aquatic hazard (Category 3) . It is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment .

properties

IUPAC Name

6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide
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InChI

InChI=1S/C12H13NO4S/c1-9-11(18(15,16)8-7-17-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14)
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InChI Key

AMEKQAFGQBKLKX-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(S(=O)(=O)CCO1)C(=O)NC2=CC=CC=C2
Source PubChem
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Molecular Formula

C12H13NO4S
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DSSTOX Substance ID

DTXSID8034792
Record name Oxycarboxin
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Molecular Weight

267.30 g/mol
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Physical Description

Off-white or white solid; [HSDB]
Record name Oxycarboxin
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Flash Point

219 °C
Record name OXYCARBOXIN
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Solubility

38 [ug/mL] (The mean of the results at pH 7.4), In water, 1,400 mg/L at 25 °C, 83.7 g/L in acetone, 8.8 g/L in hexane
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Density

1.41 g/cu cm
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Vapor Pressure

0.00000004 [mmHg], 4.2X10-8 mm Hg
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Mechanism of Action

Oxycarboxin inhibited the growth of rhizobia in vitro at concentration of 19 ug/mL. Growth inhibition appeared to be primarily due to inhibition of respiration. The effect of oxycarboxin was more pronounced on RNA. Inhibition was transitory and the bacterium overcame this initial inhibition without mutation., /Oxycarboxin inhibits/ oxidative metabolism and succinic dehydrogenase in mitochondria of liver and bone., Oxycarboxin inhibits oxidative metabolism and specifically succinate dehydrogenase activity in both fungal and vertebrate mitochondria, but the potency was much higher against the enzyme from the target species (Rhizoctonia solani, I50 = 6.8 uM; Ustilago maydis, I50 = 8.0 uM) than vertebrates (rat and mouse liver , I50 = 50-100 uM). It is less potent than carboxin as an inhibitor of complex II in both fungi and vertebrates.
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Product Name

Oxycarboxin

Color/Form

OFF-WHITE CRYSTALS, White solid

CAS RN

5259-88-1
Record name Oxycarboxine
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Melting Point

119.5 to 121.5 °C
Record name OXYCARBOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
J Gondran - Phytiatrie-Phytopharmacie, 1970 - cabdirect.org
… résistant), plants were sprayed with oxycarboxine at 0-1.5% ai on 13 … oxycarboxine had no effect on yields of Italian ryegrass, but when infestation was heavy 0.06-0.5% ai oxycarboxine …
Number of citations: 0 www.cabdirect.org
F Montfort, D Grouet, P Leroux - Symposium on Chrysanthemum 125, 1981 - actahort.org
… Pour déterminer la sensibilité de chacune d'elles â l'oxycarboxine, on réalise parallèlement des études au laboratoire et des essais en serre sur de jeunes plants racines appartenant …
Number of citations: 1 www.actahort.org
P Leroux - EPPO Bulletin, 1973 - Wiley Online Library
… pers.) observe kgalement des necroses marginales sur les feuilles aprb traitement du sol avec de l’oxycarboxine. Ce type de nkcrose est probablement la conskquence d’une …
Number of citations: 2 onlinelibrary.wiley.com
RL Conner, AD Kuzyk - Canadian Journal of Plant Pathology, 1988 - Taylor & Francis
… Les fongicides foliaires oxycarboxine, chlorothalonil, et mancozčbe ainsi que le fongicide pour traitement des semences triadimenol étaient inutiles contre les deux types de rouille et, …
Number of citations: 53 www.tandfonline.com
MG Choung - Korean Journal of Environmental Agriculture, 2018 - korseaj.org
BACKGROUND: Oxycarboxin (5, 6-dihydro-2-methyl-N-phenyl-1, 4-oxathiin-3-carboxamide-4, 4-dioxide) as oxanthiin is a systemic fungicide commonly used for control of various …
Number of citations: 4 www.korseaj.org
M Hébraud, M Fèvre - Canadian journal of microbiology, 1988 - cdnsciencepub.com
… Mutants resistant to benomyl, benodanil, carboxine, and oxycarboxine were selected at the respective concentrations of 25,5, 1, and lpg/mL which were two to five times higher than the …
Number of citations: 45 cdnsciencepub.com
DJ Ormrod, HJ O'Reilly, BJ Van der Kamp… - Canadian Journal of …, 1984 - Taylor & Francis
… L'application d'oxycarboxine sur le genévrier avant la formation de télies et sur le poirier avant la maturation des aécies, retardait sensiblement la production des basidiospores et des …
Number of citations: 16 www.tandfonline.com
JM Mills, J. and Kotse - Phytophylactica, 1978 - journals.co.za
… La triforine flit plus efficace contre Ja rouille de la tige qlle Ie 2-iodine-benzanilide, ce dernier donnant, d son tour de meilJeurs resultats que I'oxycarboxine, Ie DCMO Oil Ie carboxine/…
Number of citations: 2 journals.co.za
M Ribrioux - Defense des vegetaux, 1974
Number of citations: 0
N Kobayashi - Bulletin of the Sericultural Research Institute, Ibaraki …, 1997
Number of citations: 0

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